2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride
説明
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium incorporation simplifies the proton NMR spectrum by eliminating splitting from methoxy protons. The absence of a signal at δ 3.8 ppm (characteristic of -OCH₃) confirms successful deuteration . Residual quadrupolar coupling from deuterium ($$ Q = 0.288 \, \text{MHz} $$) provides insights into local electronic environments.
Mass Spectrometry
The molecular ion cluster at $$ m/z = 491.9 $$ ([M+H]⁺) shows a +3 Da shift compared to the non-deuterated analog, consistent with three deuterium atoms. Fragmentation patterns reveal preferential cleavage of the sulfonamide C-S bond, with deuterium retention in the phenoxy fragment .
Kinetic Isotope Effects (KIEs)
Deuterium substitution in the methoxy group alters reaction kinetics. For example, oxidative demethylation rates decrease by a factor of 2.1–2.5 due to the primary KIE ($$ kH/kD \approx 2.3 $$) .
Table 2: Isotopic Characterization Data
| Technique | Observation | Significance |
|---|---|---|
| $$ ^1\text{H NMR} $$ | Absence of -OCH₃ signal at δ 3.8 ppm | Confirms deuterium incorporation |
| HRMS | [M+H]⁺ at 491.9012 (Δ = +3.02 Da) | Validates molecular formula |
| IR | C-D stretch at 2100–2200 cm⁻¹ | Identifies deuterated groups |
特性
分子式 |
C21H20ClF3N2O4S |
|---|---|
分子量 |
491.9 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H19F3N2O4S.ClH/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24;/h2-13H,14-15H2,1H3;1H/i1D3; |
InChIキー |
LPWFRDWTOKLHJC-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F.Cl |
正規SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F.Cl |
製品の起源 |
United States |
生物活性
The compound 2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride , commonly referred to as LY-487379 , has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive examination of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : 2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride
- Molecular Formula : C21H19F3N2O4S
- Molecular Weight : 420.45 g/mol
Structural Features
The compound features a trifluoromethyl group, a pyridine moiety, and a sulfonamide functional group, which may contribute to its biological activity through various mechanisms.
Inhibition of Kinases
Research indicates that LY-487379 acts as an inhibitor of various kinases, particularly those involved in cancer cell proliferation. A study highlighted its inhibitory effects on the epidermal growth factor receptor (EGFR), with an IC50 value reported at 13 nM for specific kinase isoforms . This potency suggests significant potential for targeting certain cancer types.
Antitumor Activity
In vitro studies have demonstrated that LY-487379 exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H1975 | 0.297 |
| A549 | >50 |
| NCI-H460 | >50 |
The compound showed selective activity against NCI-H1975 cells, which harbor specific mutations in EGFR. This selectivity is crucial for developing targeted therapies that minimize damage to normal cells .
The mechanism by which LY-487379 exerts its effects involves the inhibition of phosphorylation pathways critical for cell survival and proliferation. The presence of the pyridine ring is believed to enhance binding affinity to the kinase domain of EGFR, thereby blocking downstream signaling pathways essential for tumor growth .
Study 1: Efficacy in Lung Cancer Models
A preclinical study evaluated the efficacy of LY-487379 in lung cancer models with EGFR mutations. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. The study concluded that LY-487379 could be a promising candidate for further clinical trials targeting lung cancers associated with EGFR mutations .
Study 2: Comparison with Other Kinase Inhibitors
In comparative studies against other known EGFR inhibitors such as olmutinib and AZD9291, LY-487379 demonstrated superior selectivity and potency against specific mutant forms of the receptor. This was evidenced by higher inhibition rates at lower concentrations than those required for other inhibitors .
類似化合物との比較
Table 1: Structural and Bioactivity Comparison
*Tanimoto coefficients calculated using Morgan fingerprints (radius=2).
2.3. Docking and Binding Affinity
However, bulkier substituents (e.g., benzimidazole in ) reduce similarity scores, impacting target selectivity.
Table 2: Docking Affinity Comparison
| Compound | Target Enzyme (Hypothetical) | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| Target Compound | Kinase X | -9.2 | Pyridine π-stacking, sulfonamide H-bonding |
| Methoxy Analog | Kinase X | -9.1 | Similar to target |
| Trifluoroethoxy-Benzimidazole | Protease Y | -8.5 | Sulfinyl hydrophobic interactions |
2.4. Metabolic and Analytical Profiling
The deuterated methoxy group enables precise tracking via MS/MS-based molecular networking (). Non-deuterated analogs lack this isotopic signature, complicating metabolite dereplication. Fluorinated groups enhance MS detectability due to high electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
